3-Aminophthalonitrile 3-Aminophthalonitrile
Brand Name: Vulcanchem
CAS No.: 58632-96-5
VCID: VC3773443
InChI: InChI=1S/C8H5N3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,11H2
SMILES: C1=CC(=C(C(=C1)N)C#N)C#N
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol

3-Aminophthalonitrile

CAS No.: 58632-96-5

Cat. No.: VC3773443

Molecular Formula: C8H5N3

Molecular Weight: 143.15 g/mol

* For research use only. Not for human or veterinary use.

3-Aminophthalonitrile - 58632-96-5

Specification

CAS No. 58632-96-5
Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
IUPAC Name 3-aminobenzene-1,2-dicarbonitrile
Standard InChI InChI=1S/C8H5N3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,11H2
Standard InChI Key IHCNWWQQHZNTSG-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)N)C#N)C#N
Canonical SMILES C1=CC(=C(C(=C1)N)C#N)C#N

Introduction

Chemical Structure and Fundamental Properties

3-Aminophthalonitrile is an organic compound with the molecular formula C8H5N3, characterized by a benzene ring featuring two cyano groups (-CN) in adjacent positions and an amino group (-NH2) at the third carbon position. This structural arrangement creates a molecule with distinctive electronic properties due to the interplay between electron-donating and electron-withdrawing functional groups.

Basic Identification

The compound is formally identified as 3-aminobenzene-1,2-dicarbonitrile according to IUPAC nomenclature. It is registered with the CAS number 58632-96-5, which serves as its unique chemical identifier in scientific databases and literature.

Physical and Chemical Properties

The physical and chemical properties of 3-Aminophthalonitrile are summarized in the following table:

PropertyValue
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
IUPAC Name3-aminobenzene-1,2-dicarbonitrile
InChIInChI=1S/C8H5N3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,11H2
Canonical SMILESC1=CC(=C(C(=C1)N)C#N)C#N
Physical AppearanceCrystalline solid
StructureBenzene ring with two adjacent cyano groups and one amino group

The molecule's structure has been precisely determined through gas electron diffraction methods supported by mass spectrometric analysis of the gas phase. This experimental data has been further validated through high-level quantum-chemical calculations using Coupled-Cluster theory (CCSD(T)) with a triple-ζ basis set, demonstrating strong agreement between theoretical and experimental structural parameters.

Synthetic Routes and Preparation Methods

The synthesis of 3-Aminophthalonitrile can be accomplished through several established methods, with the most common approach involving reduction of the corresponding nitro compound.

Laboratory Synthesis

The predominant laboratory synthesis route involves the reduction of 3-nitrophthalonitrile using hydrogen chloride and iron in a methanol-water mixture. This reaction proceeds under reflux conditions for approximately three hours to yield the desired amine product. The reduction process must be carefully controlled to prevent over-reduction of the cyano groups, which could lead to undesired side products.

Industrial Production

Industrial production of 3-Aminophthalonitrile typically follows similar synthetic pathways but at larger scales with optimized conditions. The manufacturing process requires stringent control of reaction parameters to ensure high yield and purity. Advanced techniques including continuous flow reactors, recrystallization, and chromatographic purification are commonly employed in commercial production settings.

Usage in Synthetic Procedures

3-Aminophthalonitrile serves as an important building block in organic synthesis. Scientific literature indicates its use in preparation of various compounds including those with potential pharmaceutical applications. For instance, in recent research, it has been utilized according to established literature procedures in the synthesis of compounds being investigated for ALK5 inhibitory activity .

Chemical Reactivity and Reactions

The reactivity of 3-Aminophthalonitrile is largely dictated by the electronic interplay between its functional groups: the electron-donating amino group and the electron-withdrawing cyano groups.

Major Reaction Types

3-Aminophthalonitrile participates in several types of chemical reactions:

Reaction TypeDescriptionCommon ReagentsMajor Products
OxidationConversion of the amino group to nitro or other oxidized formsPotassium permanganate, Chromium trioxideNitro derivatives
ReductionFurther reduction of functional groupsHydrogen with palladium catalystPrimary amines
SubstitutionReplacement of the amino groupSodium hydroxide, strong basesSubstituted phthalonitriles
CouplingFormation of new C-N bondsVarious coupling partnersComplex nitrogen-containing compounds

The compound's participation in these reactions makes it valuable as a synthetic intermediate in the preparation of more complex organic molecules.

Electron Transfer Processes

Applications in Scientific Research

3-Aminophthalonitrile demonstrates considerable versatility in scientific research applications across multiple disciplines.

Materials Science Applications

In materials science, 3-Aminophthalonitrile serves as a precursor in the synthesis of phthalocyanines, which are important compounds in the development of dyes, pigments, and advanced materials. The compound's unique electronic properties contribute to the creation of materials with specialized optical and electronic characteristics.

Spectroscopic Characterization

The structural and electronic properties of 3-Aminophthalonitrile have been extensively characterized using various spectroscopic techniques.

Spectroscopic Data

Researchers have employed multiple spectroscopic methods to analyze 3-Aminophthalonitrile:

Spectroscopic TechniqueInformation ProvidedKey Findings
Infrared (IR) SpectroscopyVibrational modesCharacteristic vibrations of C≡N, N-H, and aromatic C-H bonds
UV-Visible SpectroscopyElectronic transitionsElectronic excitation profiles relevant to photochemical applications
Mass SpectrometryMolecular weight and fragmentation patternsConfirmation of molecular structure
Gas Electron DiffractionBond lengths and anglesPrecise determination of molecular geometry

These spectroscopic studies have been complemented by computational analyses, including quantum chemical calculations that support the experimental findings and provide deeper insights into the compound's electronic structure.

Computational Studies

Natural Bond Orbital (NBO) calculations have revealed important details about the intramolecular charge transfer within 3-Aminophthalonitrile. These studies indicate that the amino group functions as an electron donor, while the nitrile groups act as electron withdrawers from the benzene ring. This intramolecular charge transfer phenomenon significantly contributes to the compound's unique electronic properties and influences its potential applications in fields such as solar energy conversion.

Comparison with Similar Compounds

To better understand 3-Aminophthalonitrile's distinctive properties, it is valuable to compare it with structurally related compounds.

Structural Analogs

The following table compares 3-Aminophthalonitrile with several similar compounds:

CompoundStructural DifferenceProperty DifferencesUnique Applications
4-AminophthalonitrileAmino group at fourth carbon positionDifferent electronic distributionAlternative photosensitizer applications
PhthalonitrileLacks amino groupLess reactive in certain reactionsPrecursor for various phthalocyanines
3,4-DicyanoanilineDifferent arrangement of cyano groupsDistinct reactivity patternSpecialized material synthesis

The specific placement of the amino group in 3-Aminophthalonitrile at the third carbon position creates unique chemical and electronic properties that distinguish it from these structural analogs. This positioning affects the distribution of electron density throughout the molecule, influencing its reactivity patterns and potential applications.

Structure-Property Relationships

The positioning of functional groups in 3-Aminophthalonitrile creates a specific electronic distribution that impacts its chemical behavior. The amino group's electron-donating properties, coupled with the electron-withdrawing effects of the two cyano groups, establish distinctive reactivity patterns. These electronic characteristics make 3-Aminophthalonitrile particularly valuable in applications requiring specific electronic configurations, such as in dye development and electronic materials.

Recent Research Developments

Scientific interest in 3-Aminophthalonitrile continues to grow as researchers explore its potential in various applications.

Dye-Sensitized Solar Cell Research

Analytical Methods for Detection and Quantification

The detection and quantification of 3-Aminophthalonitrile can be accomplished through various analytical techniques.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) represent the primary analytical methods for detecting and quantifying 3-Aminophthalonitrile in various matrices. These techniques allow for both qualitative identification and quantitative measurement of the compound with high precision and sensitivity.

Spectroscopic Detection

UV-visible spectroscopy provides a straightforward method for detecting 3-Aminophthalonitrile in solution, capitalizing on the compound's characteristic absorption spectrum. Fluorescence spectroscopy may also be employed, taking advantage of any fluorescent properties the compound may exhibit.

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